molecular formula C9H5BrClN B070218 8-Bromo-2-chloroquinoline CAS No. 163485-86-7

8-Bromo-2-chloroquinoline

Cat. No. B070218
M. Wt: 242.5 g/mol
InChI Key: ZXSUGMMMZOMZTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Bromo-2-chloroquinoline and related compounds typically involves halogenation reactions where bromine and chlorine atoms are introduced into the quinoline ring. One method describes the aromatic chlorination and iodination of 8-methylquinoline, suggesting a pathway that could be adapted for the synthesis of 8-Bromo-2-chloroquinoline by appropriate substitution and bromination reactions (Tochilkin et al., 1983). Another relevant study involves the synthesis of 6-bromo-8-chlorosulfonylquinazoline, indicating the feasibility of introducing both bromo and chloro groups into heterocyclic compounds (Kuryazov et al., 2010).

Molecular Structure Analysis

The molecular structure of 8-Bromo-2-chloroquinoline can be studied through spectroscopic methods such as X-ray crystallography. A similar analysis was conducted on 7-Bromoquinolin-8-ol, where the structure was established to show the bromination occurred at the 7-position, providing insights into how halogen atoms influence the quinoline structure (Collis et al., 2003).

Chemical Reactions and Properties

Quinoline derivatives, including 8-Bromo-2-chloroquinoline, participate in various chemical reactions, such as nucleophilic substitutions, due to the presence of halogen atoms that can be reactive sites for further chemical modifications. The study on quinazolines, for instance, discusses the synthesis and interaction of 6-bromo-8-chlorosulfonylquinazoline with nucleophilic reagents, highlighting the reactivity of such compounds (Kuryazov et al., 2010).

Scientific Research Applications

  • Antifungal and Antimicrobial Properties :

    • 8-Bromo-2-chloroquinoline derivatives have shown significant antifungal activity against various fungi, including Aspergillus niger and Trichophyton mentagrophytes. These compounds have been found to be more effective when chlorine is in the 3 position compared to their bromine analogues (Gershon, Clarke, & Gershon, 1996).
    • Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, including those with 2-chloroquinoline groups, have shown potent antimicrobial activity, suggesting potential as antimicrobial agents (Ansari & Khan, 2017).
  • Antiviral Activity :

    • Certain 8-bromoquinoline analogues, like Clioquinol and its derivatives, have been identified as potent inhibitors of SARS-CoV-2 infection. They inhibit the binding of the virus's spike protein to human ACE2, indicating potential as therapeutic agents for COVID-19 (Olaleye et al., 2021).
  • Synthesis and Chemical Applications :

    • 8-Bromoquinoline derivatives are important intermediates in the synthesis of various chemical compounds. Their reactivity has been explored in different chemical reactions, providing insights into the synthesis of complex molecules (Håheim et al., 2019).
    • The synthesis and characterization of compounds like 3-benzyl-6-bromo-2-chloroquinoline, utilized in the formation of aryl quinoline compounds, demonstrate the versatility of 8-bromoquinolines in synthetic chemistry (Zhou et al., 2022).
  • Photochemistry and Photophysics :

    • 8-Bromo-7-hydroxyquinoline (a related compound) has been explored as a photoremovable protecting group, showing potential in the study of cell physiology and biological functions. Its efficient photolysis and low fluorescence make it a promising candidate for use in biological research (Zhu et al., 2006).

Safety And Hazards

8-Bromo-2-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

8-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSUGMMMZOMZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449740
Record name 8-bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-chloroquinoline

CAS RN

163485-86-7
Record name 8-bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-2-chloroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2.8 g (12.49 mmol) of 8-bromo-1H-quinoline-2-one in 20 ml of phosphorus oxychloride is refluxed for 90 minutes and the reaction mixture is cooled and then added dropwise to 200 ml of water. The aqueous solution is made basic with concentrated ammonia solution, the precipitate formed is filtered off and washed with water.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AK Dhiman, SS Gupta, R Sharma… - The Journal of …, 2019 - ACS Publications
A highly efficient and regioselective Rh(III)-catalyzed protocol for C8-bromination and amidation of quinoline N-oxide was developed. The transformation was found to be successful up …
Number of citations: 33 pubs.acs.org
L Zhang, YF Wang, M Li, QY Gao, CF Chen - Chinese Chemical Letters, 2021 - Elsevier
… According to the literature procedure [43], 8-bromo-2-chloroquinoline was prepared. Then, … palladium-catalyzed cross-coupling reactions of 8-bromo-2-chloroquinoline with 9,9-dimethyl-…
Number of citations: 33 www.sciencedirect.com
CA Mathis, JD Enas, SM Hanrahan… - Journal of Labelled …, 1994 - Wiley Online Library
… The formation of 8-bromo-2-chloroquinoline in about 17% yield made the isolation of 2 from the reaction mixture difficult and required the use of medium pressure liquid chromatography…
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
… 8-Bromo-2-chloro-3-iodoquinoline: Diisopropylamine (21 mL, 15 g, 0.15 mol) and 8-bromo-2-chloroquinoline (36 g, 0.15 mol) were added consecutively to butyllithium (0.15 mol) in …
E Landagaray, M Ettaoussi, M Rami, JA Boutin… - European Journal of …, 2017 - Elsevier
… To a solution of 8-bromo-2-chloroquinoline (1) (6.06 g, 25 mmol) in 50 mL of methanol, was added sodium methanolate (8.10 g, 150 mmol). The mixture was refluxed for 16 h, …
Number of citations: 9 www.sciencedirect.com
Rajni, Versha, L Singh, R Rana, A Bendi - ChemistrySelect, 2022 - Wiley Online Library
Quinoline is a significant scaffold among heterocyclic compounds and can be used as a key building block for the development of novel medications. Quinoline and its derivatives are …
GG Zakirova, DY Mladentsev, NN Borisova - Synlett, 2020 - thieme-connect.com
… of nitrogen heterocycles such as 2,6-dichloropyridine (PyCl 2 ), 6,6′-dichloro-2,2′-bipyridine (BipyCl 2 ), 2,9-dichloro-1,10-phenanthroline (PhenCl 2 ), 8-bromo-2-chloroquinoline (…
Number of citations: 4 www.thieme-connect.com
KJ Shaffer - 2010 - mro.massey.ac.nz
This thesis sought to identify ligands which could be used in sensing or sequestering applications for the toxic element beryllium. The overall aim was to search for ligands with tight …
Number of citations: 2 mro.massey.ac.nz
N Ullah - Zeitschrift für Naturforschung B, 2012 - degruyter.com
… To a solution of 8-bromo-2-chloroquinoline 16 (4.85 g, 20 mmol) in methanol (90 mL) was added NaOMe (2.4 g, 100 mmol) and the mixture refluxed for 5 h. The solvent was evaporated …
Number of citations: 13 www.degruyter.com
TJ McTiernan - 2021 - search.proquest.com
… The synthesis began with 8-bromo-2-chloroquinoline and carried the aryl bromide throughout the synthesis, to be carbonylated in the final step (Scheme 2.5). It was found that in the …
Number of citations: 2 search.proquest.com

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